1-Methylpiperazine-2-carboxamide dihydrochloride
Overview
Description
1-Methylpiperazine-2-carboxamide dihydrochloride is a heterocyclic organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperazine-2-carboxamide dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines, which are then deprotected to yield the desired compound .
Industrial Production Methods: Industrial production of piperazine derivatives often involves high-pressure and high-temperature reactions. For instance, N-methylpiperazine, a related compound, is produced by reacting diethanolamine with methylamine at 250 bar and 200°C . Similar conditions can be adapted for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-Methylpiperazine-2-carboxamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antipsychotic and antidepressant drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylpiperazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors in the brain, modulating their activity and thereby exerting its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it is incorporated into .
Comparison with Similar Compounds
N-Methylpiperazine: A common building block in organic synthesis, used in the manufacture of various pharmaceutical drugs.
Piperazine: The parent compound, widely used in medicinal chemistry for its biological activity.
1,2-Diaminopiperazine: Another derivative with significant applications in drug synthesis.
Uniqueness: 1-Methylpiperazine-2-carboxamide dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1-methylpiperazine-2-carboxamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-9-3-2-8-4-5(9)6(7)10;;/h5,8H,2-4H2,1H3,(H2,7,10);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJYQILJUPITDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C(=O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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